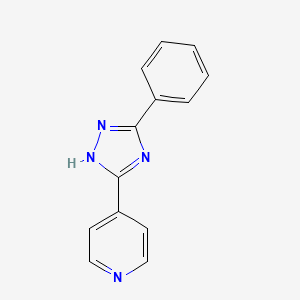

4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 . These compounds are believed to interact with various cellular targets leading to the inhibition of cell proliferation .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The interaction between these compounds and their targets leads to changes in the cell cycle, ultimately resulting in cell death .

Biochemical Pathways

Related compounds have been shown to induce apoptosis in cancer cells . Apoptosis is a biochemical pathway that leads to programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells .

Result of Action

Related compounds have demonstrated cytotoxic activities against cancer cell lines . They inhibit the proliferation of these cells and induce apoptosis, leading to cell death .

Action Environment

The chemical properties of similar compounds suggest that factors such as ph, temperature, and the presence of other molecules could potentially influence their activity .

Biochemical Analysis

Cellular Effects

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines

Molecular Mechanism

It’s speculated that the sulfamate group (sulfate mimic) in similar compounds undergoes a nucleophilic substitution reaction with the fGly residue that results in the sulfamoylation and inactivation of the catalytic site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-1,2,4-triazole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazole-pyridine compounds .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing the triazole moiety, including 4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine, demonstrate significant antifungal properties. The triazole ring acts as an effective inhibitor of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. This mechanism makes such compounds valuable in treating fungal infections.

Anticancer Properties

Studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, it may inhibit enzymes that play a role in tumor growth or induce apoptosis in cancerous cells. Preliminary data suggest that similar compounds can effectively target metabolic pathways related to cancer progression.

Pesticidal Activity

The integration of pyridine and triazole functionalities has led to the exploration of this compound as a potential pesticide. Its ability to inhibit certain enzymes in pests can lead to effective pest control strategies without harming beneficial organisms. Research into its efficacy against specific agricultural pests is ongoing.

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance materials for various industrial uses.

Case Studies

Comparison with Similar Compounds

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)pyridine: Similar structure but lacks the phenyl group on the triazole ring.

3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: Contains two triazole rings attached to the pyridine ring.

Uniqueness

4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both a phenyl group and a triazole ring, which can enhance its biological activity and binding affinity to molecular targets. This structural feature distinguishes it from other triazole-pyridine compounds and contributes to its potential therapeutic applications .

Biological Activity

4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring and a triazole ring, making it an important subject of research in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4, with a molecular weight of 222.24 g/mol. The compound features both a phenyl group and a triazole ring, which enhance its biological activity by increasing its binding affinity to various molecular targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed potent activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies. Notably, it has shown effectiveness against human tumor cell lines such as HeLa and HCT116. The compound's ability to inhibit cell proliferation was attributed to its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, IC50 values were reported at 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing further division and growth.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic apoptotic pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Investigation into Anticancer Properties

In vitro studies on the anticancer effects of this compound revealed that it significantly reduced the viability of cancer cells in a dose-dependent manner. The treatment led to increased levels of reactive oxygen species (ROS) within the cells, contributing to oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)pyridine | Lacks phenyl group; simpler structure | Moderate antimicrobial |

| 3,5-bis(1H-1,2,4-triazol-1-yl)pyridine | Contains two triazole rings | Higher anticancer activity |

The presence of both a phenyl group and a triazole ring in this compound enhances its biological activity compared to its analogs .

Properties

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGGRPAHKNYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.